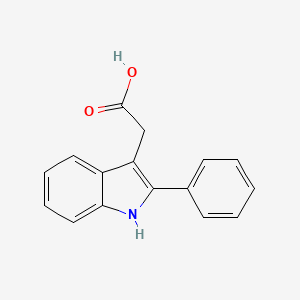
2-(2-phenyl-1H-indol-3-yl)acetic Acid
Descripción general
Descripción
“2-(2-phenyl-1H-indol-3-yl)acetic Acid” is a chemical compound with the molecular formula C16H13NO2 . It is also known by other names such as (2-phenyl-1H-indol-3-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “2-(2-phenyl-1H-indol-3-yl)acetic Acid” consists of 16 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-phenyl-1H-indol-3-yl)acetic Acid” include a molecular weight of 251.28 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .
Plant Growth Hormone
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It is applied as a plant growth hormone and is an inducer of plant cell elongation and division, shown to cause uncontrolled growth .
Inflammation Enhancer
DPIE [2-(1,2-diphenyl-1H-indol-3-yl)ethanamine] has been studied for its effects on inflammation. In IL-1β-stimulated GFs treated with DPIE at different concentrations, it was found that DPIE enhances inflammation in a concentration-dependent manner .
Synthesis of Novel Indole Derivatives
Some novel indole derivatives, incorporating potential chemotherapeutic units, namely, isoniazide, oxadiazole, thiazolidinone, and azetidinone, have been synthesized .
Antiviral Activity
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Antioxidant Activity
Some indole derivatives have been reported to possess antioxidant activity . For example, N-(2-(1H-indol-3-yl)ethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide and N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide have weak 2,2-Diphenyl-1-picrylhydrazyl (DPPH) inhibition activity .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRLEKAVBSASMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398380 | |
| Record name | (2-phenyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenyl-1H-indol-3-yl)acetic Acid | |
CAS RN |
4662-03-7 | |
| Record name | (2-phenyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



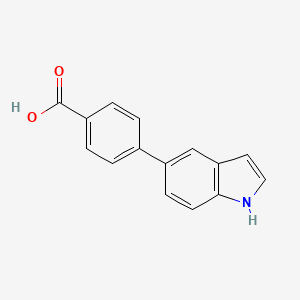
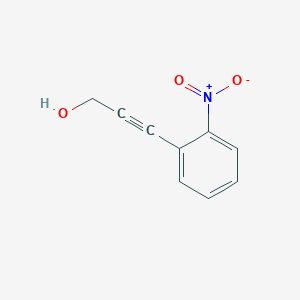
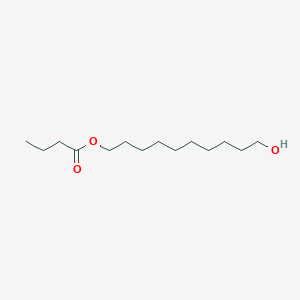
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)

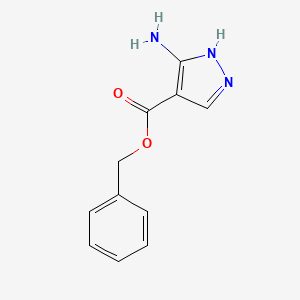
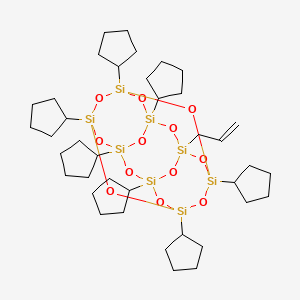
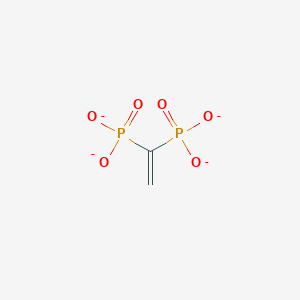
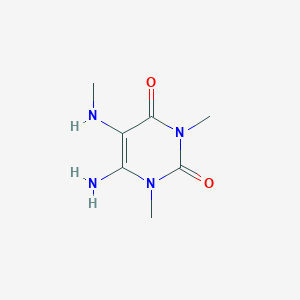
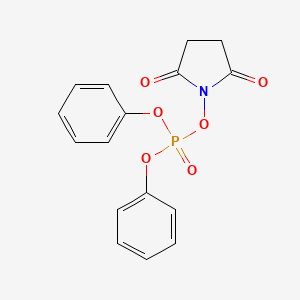
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
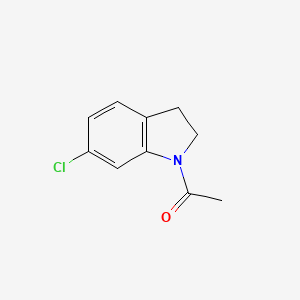
![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)